Phosphetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

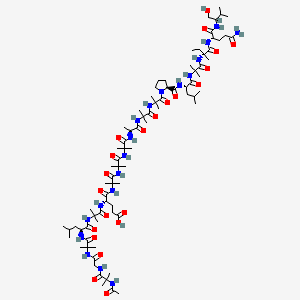

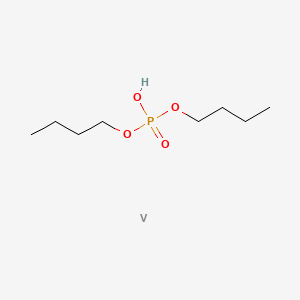

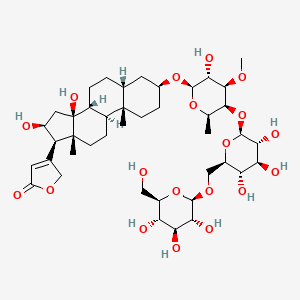

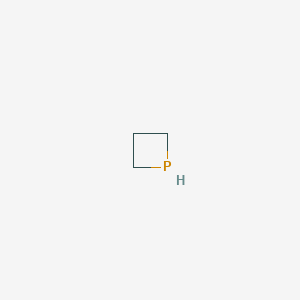

Phosphetane is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇P. It is one atom larger than phosphiranes and one smaller than phospholes, making it the heavy-atom analogue of azetidines . The parent this compound molecule was first synthesized in 1957 by Kosolapoff and Struck . Phosphetanes have found broad applications as chemical building blocks, reagents for organic and inorganic synthesis, and ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of phosphetanes since 1957. The most utilized methods include:

McBride Method (Electrophilic Addition to Olefins): This method involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition by an alkene, carbocation rearrangement, intramolecular nucleophilic addition of the new alkyl phosphine to the carbocation, and oxidation of the resulting phosphetanium with water to obtain a phosphetane oxide.

Alkylation and Intramolecular Cyclization: This pathway involves the sequential phosphanide/phosphine displacement of 1,3-alkyl dihalides or sulfonate esters.

Ring Expansion of Cyclopropanes: This method involves the direct insertion of a phosphine into a C-C bond of cyclopropanes.

Industrial Production Methods

Chemical Reactions Analysis

Phosphetanes undergo various types of chemical reactions, including:

Oxidation: Phosphetanes can be oxidized to form phosphetane oxides.

Reduction: Reduction reactions can convert this compound oxides back to phosphetanes.

Substitution: Phosphetanes can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include dichlorophosphine, aluminum trichloride, and various nucleophiles such as lithium salts . Major products formed from these reactions include this compound oxides and substituted phosphetanes .

Scientific Research Applications

Phosphetanes have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphetanes involves their ability to form stable complexes with various metal ions and participate in catalytic cycles. The molecular targets and pathways involved in their action include the formation of phosphenium cations and subsequent nucleophilic addition reactions .

Comparison with Similar Compounds

Phosphetanes are similar to other phosphorus-containing cycloalkanes such as phosphiranes, phospholanes, phosphinanes, and phosphepanes . phosphetanes are unique due to their four-membered ring structure, which imparts distinct chemical and physical properties . Similar compounds include:

Phosphiranes: Three-membered phosphorus-containing rings.

Phospholanes: Five-membered phosphorus-containing rings.

Phosphinanes: Six-membered phosphorus-containing rings.

Phosphepanes: Seven-membered phosphorus-containing rings.

Phosphetanes are unique in their conformational rigidity and high inversion barriers, making them excellent chiral auxiliaries and ligands for asymmetric catalysis .

Properties

CAS No. |

287-26-3 |

|---|---|

Molecular Formula |

C3H7P |

Molecular Weight |

74.06 g/mol |

IUPAC Name |

phosphetane |

InChI |

InChI=1S/C3H7P/c1-2-4-3-1/h4H,1-3H2 |

InChI Key |

RVZJVYCTFGOEHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CPC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.